molecular formula C9H10BrNOS B5815492 2-((4-Bromobenzyl)thio)acetamide

2-((4-Bromobenzyl)thio)acetamide

Cat. No.: B5815492
M. Wt: 260.15 g/mol
InChI Key: SOMKEKQOTWCLDY-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)thio)acetamide is an organosulfur compound with the molecular formula C9H10BrNOS It is characterized by the presence of a bromobenzyl group attached to a thioacetamide moiety

Safety and Hazards

The safety and hazards associated with “2-[(4-bromobenzyl)thio]acetamide” are not well-documented.

Future Directions

The future directions for “2-[(4-bromobenzyl)thio]acetamide” could involve further studies on its synthesis, properties, and potential applications. Similar compounds have shown promising antimicrobial and antiproliferative activities, suggesting potential applications in medical and pharmaceutical fields .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the compound’s interaction with its targets.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been found to be active against breast cancer cell lines, suggesting that 2-((4-Bromobenzyl)thio)acetamide may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)thio)acetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromobenzyl)thio)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)acetamide
  • 2-((4-Methylbenzyl)thio)acetamide
  • 2-((4-Fluorobenzyl)thio)acetamide

Uniqueness

2-((4-Bromobenzyl)thio)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMKEKQOTWCLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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